molecular formula C19H17Cl2F2NO B2430539 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one CAS No. 733795-60-3

1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one

Cat. No. B2430539
CAS RN: 733795-60-3
M. Wt: 384.25
InChI Key: GEHHRZDOKDXPOO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Organic Synthesis Applications

Stereospecific Synthesis

Sterically encumbered systems for low-coordinate phosphorus centers utilized derivatives similar to 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one to explore ligands for compounds with two p-phenylene-bridged phosphorus centers. These studies contribute to the development of novel materials and the understanding of steric effects in synthesis (Shah et al., 2000).

Fluorination Capabilities

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities include deoxofluoro-arylsulfinylation with high stereoselectivity, illustrating the potential for innovative fluorination strategies in organic synthesis (Umemoto et al., 2010).

Antibacterial Activity

Novel Antibacterial Quinolones

Research into novel antibacterial quinolones and naphthyridones with 7-azetidinyl substituents, in lieu of traditional piperazine or aminopyrrolidine groups, has shown significant in vitro activity against a variety of bacteria. These findings highlight the potential for developing new antibacterial agents leveraging the structural characteristics of azetidinone derivatives (Frigola et al., 1993).

Material Science

Photophysics and Fluoride Binding

A study on 5,5-dimethylphlorin macrocycles, with systematic variations in one aryl ring, including derivatives related to 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one, revealed unusual multielectron redox and photochemical properties. These compounds demonstrated cooperative fluoride binding, showcasing their potential in designing novel materials with specific photophysical and supramolecular properties (Pistner et al., 2013).

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2F2NO/c1-18(2,3)12-5-7-13(8-6-12)24-16(19(22,23)17(24)25)11-4-9-14(20)15(21)10-11/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHHRZDOKDXPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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